Greatest Degree of Acceleration Among All CVC Substituted Ureas: Cure Speed Benchmarking at 100 °C and 150 °C
Toluene bis(dimethylurea) (CAS 17526-94-2) is manufacturer-rated as providing the greatest degree of acceleration to epoxy/DICY formulations among the entire CVC substituted urea portfolio, which includes methylene bis(phenyl dimethyl urea) (Omicure U-52), phenyl dimethyl urea, and chlorophenyl dimethyl urea variants . Quantitatively, formulations using this accelerator achieve full cure in approximately 50 minutes at 100 °C and in less than 3 minutes at temperatures exceeding 150 °C, at recommended use levels below 5 phr with DGEBA/DICY . A related toluene bis(dimethylurea) grade (OMICURE® U-410M) cures even faster—approximately 30 minutes at 100 °C and 3 minutes at >150 °C—confirming the exceptional reactivity of this chemical subclass relative to other substituted ureas .
| Evidence Dimension | Cure acceleration (time to full cure at specified temperature) |
|---|---|
| Target Compound Data | ~50 min at 100 °C; <3 min at >150 °C (OMICURE® U-24M grade, <5 phr with DGEBA/DICY) |
| Comparator Or Baseline | Methylene bis(phenyl dimethyl urea) (Omicure U-52): approximately 60 min at 100 °C and <5 min at >150 °C at 5 phr [1]. Phenyl dimethyl urea (PDU-250): 50 min at 130 °C (not 100 °C) and <5 min at 175 °C at 4 phr [2]. |
| Quantified Difference | TBDMU achieves cure at 100 °C vs. PDU-250 requiring 130 °C (30 °C lower activation); cures ~17% faster at 100 °C vs. MDU-11M (50 min vs. 60 min); cures in <3 min vs. <5 min at >150 °C compared with MDU-11M. |
| Conditions | DGEBA epoxy resin (EEW ~190) + dicyandiamide (~8 phr) + accelerator at indicated phr; isothermal cure |
Why This Matters
For industrial powder coating and prepreg lines, the 30 °C lower full-cure temperature versus PDU-250 translates directly into reduced energy consumption and faster line speeds, while the shorter time at 150 °C versus MDU-11M enables higher throughput in continuous curing ovens.
- [1] UL Prospector / A&C Catalysts, Inc. Technicure® MDU-11 Technical Datasheet: at 5 phr, full cure in less than 1 hour at 100 °C and less than 5 minutes at 150 °C with ~8 phr DICY and bisphenol A epoxy resin (EEW 190). Room temperature shelf life well over 6 months. View Source
- [2] UL Prospector / A&C Catalysts, Inc. Technicure® PDU-250 Technical Datasheet: at 4 phr, full cure accomplished in 50 minutes at 130 °C and less than 5 minutes at 175 °C with ~8 phr DICY and bisphenol A epoxy resin (EEW 190). Room temperature shelf life well over 4 months. View Source
